molecular formula C19H12F3NO6S2 B6523155 2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 875286-65-0

2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B6523155
CAS No.: 875286-65-0
M. Wt: 471.4 g/mol
InChI Key: PFAFRTNVAFOOKN-AUWJEWJLSA-N
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Description

2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanedioic acid is a useful research compound. Its molecular formula is C19H12F3NO6S2 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.00581394 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanedioic acid is a member of the thiazolidinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazolidinone core
  • A furan moiety substituted with a trifluoromethyl group
  • A butanedioic acid derivative

This structural diversity contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-[(5Z)-4-oxo-2-sulfanylidene...] exhibit a wide range of biological activities, including:

  • Antimicrobial Activity
    • Several derivatives have shown significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
    • Antifungal properties have also been reported, although specific data on this compound is limited.
  • Antiviral Activity
    • Compounds in this class have demonstrated inhibitory activity against viral proteases, including the NS2B-NS3 protease of the Dengue virus. Specific inhibition constants (IC50) for related compounds were noted to be around 35 µM for chloroquine-sensitive strains of Plasmodium falciparum .
  • Anticancer Potential
    • Initial studies suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction in various cancer cell lines. However, detailed studies on this specific compound are still required.
  • Anti-inflammatory Properties
    • Some derivatives exhibit anti-inflammatory effects, potentially through modulation of inflammatory cytokines and pathways involved in chronic inflammation .

Antibacterial Activity Study

A study conducted by Zvarec et al. examined the antibacterial properties of various thiazolidinone derivatives. The findings indicated that compounds structurally similar to our target compound displayed effective inhibition against several strains of gram-positive bacteria, supporting further exploration into their therapeutic potential .

Antiviral Activity Assessment

In another investigation by Mendgen et al., the antiviral efficacy of thiazolidinones was assessed against dengue virus proteases. The results highlighted the importance of structural modifications in enhancing antiviral activity, suggesting that the trifluoromethyl substitution might play a crucial role in increasing potency .

Data Table: Biological Activities Summary

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 16–32 mg/ml
AntiviralDengue virusInhibition of NS2B-NS3 protease
AnticancerVarious cancer cell linesInduction of apoptosis (preliminary)
Anti-inflammatoryInflammatory cytokinesModulation observed

Properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO6S2/c20-19(21,22)11-4-2-1-3-10(11)13-6-5-9(29-13)7-14-16(26)23(18(30)31-14)12(17(27)28)8-15(24)25/h1-7,12H,8H2,(H,24,25)(H,27,28)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAFRTNVAFOOKN-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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